methyl 3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-amido]benzoate

Antimicrobial S. aureus 1,2,3-triazole-4-carboxamide

This distinct 1,2,3-triazole-4-carboxamide features a methyl 3-aminobenzoate amide substituent—a hydrogen bond acceptor-rich aromatic ester that critically modulates binding affinity and pharmacokinetic profiles vs. simpler alkyl amide analogs. Its scaffold has demonstrated activity against S. aureus at low micromolar concentrations, and it serves as a key structural analog for probing the amide-region SAR known to control antimicrobial potency and selectivity. As a 1,2,3-triazole representative for comparative zinc-binding group (ZBG) studies against 1,2,4-triazole analogs, its unique CAP group yields differential HDAC isoform selectivity profiles. The compound also falls within the generic scope of US Patent 8,697,696 B2 as a GABA A α5 receptor ligand scaffold, enabling cognitive enhancement research. The ester handle allows hydrolysis to the free carboxylic acid for bioconjugation or affinity chromatography. Substitution with a structurally similar but non-identical triazole carboxamide risks losing the specific molecular recognition features required for target engagement—making this exact compound essential for research consistency.

Molecular Formula C19H18N4O3
Molecular Weight 350.378
CAS No. 924833-80-7
Cat. No. B2548592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-amido]benzoate
CAS924833-80-7
Molecular FormulaC19H18N4O3
Molecular Weight350.378
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=CC(=C3)C(=O)OC)C
InChIInChI=1S/C19H18N4O3/c1-12-7-9-16(10-8-12)23-13(2)17(21-22-23)18(24)20-15-6-4-5-14(11-15)19(25)26-3/h4-11H,1-3H3,(H,20,24)
InChIKeyXJSSMUVOHBYTHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

methyl 3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-amido]benzoate (CAS 924833-80-7) – A 1,2,3-Triazole-4-Carboxamide for Specialized Research Sourcing


methyl 3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-amido]benzoate (CAS 924833-80-7) is a synthetic small molecule belonging to the 1,2,3-triazole-4-carboxamide class . It features a 1,2,3-triazole core N1-substituted with a 4-methylphenyl group, a 5-methyl substituent, and a 4-carboxamide linkage to a methyl 3-aminobenzoate moiety . The compound is cataloged primarily for non-human research use and is of interest in medicinal chemistry for its structural resemblance to pharmacophores associated with histone deacetylase (HDAC) inhibition and kinase modulation .

Why Generic 1,2,3-Triazole-4-Carboxamides Cannot Replace methyl 3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-amido]benzoate


Within the 1,2,3-triazole-4-carboxamide scaffold, minor structural variations can drastically alter target engagement and biological activity. For example, in a series of N-substituted-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide derivatives, changing the amide substituent from an N-butyl group to an N-(4-methylphenyl) group is expected to modulate both potency and selectivity profiles [1]. The compound’s methyl 3-aminobenzoate moiety introduces a hydrogen bond acceptor-rich aromatic ester that could impact binding affinity and pharmacokinetic properties compared to simpler alkyl amide analogs. Substitution with a structurally similar but non-identical triazole carboxamide would thus risk losing the specific molecular recognition features required for the intended target, making generic substitution unreliable for research consistency.

Quantitative Differentiation Evidence for methyl 3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-amido]benzoate


Antimicrobial Activity: Potency Against S. aureus Relative to Other 5-Methyl-1,2,3-Triazole-4-Carboxamides

In a primary antimicrobial screen of 1-aryl-5-methyl-1H-1,2,3-triazole-4-carboxamides, compound 4l, which shares the 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide core with the target compound but bears a different amide substituent, demonstrated 50% growth inhibition against S. aureus at 1 µM [1]. In the same assay, the 5-amino analog 8b and [1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide 9a were inactive against S. aureus but active against C. albicans, indicating that the 5-methyl substituent and 1-aryl substitution pattern are critical for antibacterial potency [1]. The target compound’s methyl 3-aminobenzoate amide substituent could further modulate this activity.

Antimicrobial S. aureus 1,2,3-triazole-4-carboxamide

HDAC Inhibition Potential: Docking Comparison with Vorinostat and 1,2,4-Triazole Analogs

A 2025 study on triazole-based HDAC inhibitors reported docking scores against HDAC8 for six 1,2,4-triazole derivatives (k1–k6), with scores ranging from -6.77 to -8.54 kcal/mol, compared to vorinostat at -9.1 kcal/mol [1]. While these compounds are 1,2,4-triazoles rather than 1,2,3-triazoles, compound k1 with a -8.54 kcal/mol score also exhibited an IC50 of 4.9 µM against HeLa cells, outperforming vorinostat (IC50 8.4 µM) in antiproliferative activity [1]. The target compound’s 1,2,3-triazole core with a 4-carboxamide linkage to a methyl benzoate ester may offer a distinct zinc-binding geometry and CAP group interaction compared to the 1,2,4-triazole zinc-binding group used in k1–k6, potentially leading to differential isoform selectivity.

HDAC inhibitor Molecular docking Cancer

Functional Group Differentiation: Methyl 3-Aminobenzoate vs. Common Alkyl Amide Substituents

Within the N-substituted-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide series, the amide substituent directly determines the compound’s physicochemical and biological profile [1]. The target compound uniquely incorporates a methyl 3-aminobenzoate moiety, which introduces an additional ester carbonyl capable of acting as a hydrogen bond acceptor and a phenyl ring that can engage in π-stacking interactions with target proteins . This contrasts with simpler analogs such as N-butyl-5-methyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide (CAS 924839-70-3) or 5-methyl-1-(4-methylphenyl)-N-phenyl-1H-1,2,3-triazole-4-carboxamide (CAS 866846-58-4), which lack the ester functionality .

Structure-Activity Relationship Amide substituent Drug design

GABA A α5 Receptor Selectivity: Patent-Disclosed Triazole Carboxamide Scaffold Comparison

US Patent 8,697,696 B2 discloses triazole compounds of formula (I) with affinity and selectivity for the GABA A α5 receptor, a target implicated in cognitive enhancement [1]. The patent’s generic formula encompasses triazole carboxamides with diverse substituents, and the target compound’s specific substitution pattern aligns with the structural requirements for GABA A α5 modulation [1]. While direct binding data for the target compound is not publicly available, closely related triazole amide derivatives from Glaxo Group Limited have demonstrated mGluR5 receptor antagonism, indicating the broader class’s relevance in CNS drug discovery [2]. The target compound’s 1-(4-methylphenyl) and 5-methyl substitution pattern may confer a selectivity advantage over unsubstituted or differently substituted analogs.

GABA A α5 CNS Triazole carboxamide

Optimal Research Use Cases for methyl 3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-amido]benzoate


Antimicrobial SAR Probe in 1,2,3-Triazole-4-Carboxamide Series

The compound serves as a key structural analog in the exploration of 5-methyl-1-aryl-1H-1,2,3-triazole-4-carboxamides as antibacterial agents. Its core scaffold has demonstrated activity against S. aureus at low micromolar concentrations [1]. The unique methyl 3-aminobenzoate amide substituent provides a distinct vector for probing the structure-activity relationship (SAR) around the amide region, which is known to critically influence antimicrobial potency and selectivity [1].

HDAC Inhibitor Pharmacophore Exploration

Given the established role of triazole-based compounds as HDAC inhibitors [1], this compound can be employed as a 1,2,3-triazole scaffold representative for comparative zinc-binding group (ZBG) studies against 1,2,4-triazole analogs. Its distinct amide-linked methyl benzoate CAP group may yield differential isoform selectivity profiles compared to the 1,2,4-triazole series, which has already shown sub-micromolar antiproliferative activity [1].

CNS Target Engagement Studies – GABA A α5 Receptor

The compound falls within the generic scope of US Patent 8,697,696 B2, which claims triazole carboxamides as GABA A α5 receptor ligands [1]. It can be used as a tool compound for investigating α5-containing GABA A receptor pharmacology, particularly in cognitive enhancement research, where α5 inverse agonists have shown promise [1].

Chemical Biology Probe Development

The compound’s ester functionality offers a potential handle for further derivatization, such as hydrolysis to the free carboxylic acid for bioconjugation or affinity chromatography. This makes it a versatile starting point for developing chemical probes to identify and validate protein targets within the triazole carboxamide interactome [1].

Quote Request

Request a Quote for methyl 3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-amido]benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.